Butyrolactol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FR-167653 est un nouvel inhibiteur de cytokines connu pour ses puissantes propriétés anti-inflammatoires. Il s’agit d’un inhibiteur sélectif de la protéine kinase activée en aval des mitogènes p38 (MAPK), qui joue un rôle crucial dans la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l’interleukine 1 bêta . Ce composé a montré un potentiel significatif dans divers modèles expérimentaux, en particulier pour réduire l’inflammation et protéger contre les lésions d’ischémie-reperfusion .

Méthodes De Préparation

La synthèse de FR-167653 implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les méthodes de production industrielle sont propriétaires et non divulguées publiquement. On sait que le composé est synthétisé par une série de réactions chimiques qui impliquent l’utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure moléculaire souhaitée .

Analyse Des Réactions Chimiques

FR-167653 subit diverses réactions chimiques, impliquant principalement son interaction avec la MAPK p38. Le composé inhibe la phosphorylation de la MAPK p38, supprimant ainsi la production de cytokines pro-inflammatoires . Les réactifs et les conditions courants utilisés dans ces réactions comprennent des inhibiteurs et des activateurs spécifiques des voies MAPK. Les principaux produits formés à partir de ces réactions sont les formes inhibées de la MAPK p38 et les niveaux réduits de cytokines telles que le facteur de nécrose tumorale alpha et l’interleukine 1 bêta .

Applications de la recherche scientifique

Chimie : Le composé est utilisé comme outil pour étudier la voie de signalisation MAPK et son rôle dans l’inflammation et les réponses cellulaires

Biologie : FR-167653 est utilisé pour étudier les mécanismes moléculaires sous-jacents aux maladies inflammatoires et pour identifier des cibles thérapeutiques potentielles

Médecine : Le composé s’est montré prometteur dans le traitement de pathologies telles que les lésions d’ischémie-reperfusion myocardique, la cirrhose hépatique et la fibrose pulmonaire en réduisant l’inflammation et en protégeant contre les dommages tissulaires .

Industrie : FR-167653 est étudié pour son utilisation potentielle dans le développement de nouveaux médicaments et thérapies anti-inflammatoires

Applications De Recherche Scientifique

Chemistry: The compound is used as a tool to study the MAPK signaling pathway and its role in inflammation and cellular responses

Biology: FR-167653 is used to investigate the molecular mechanisms underlying inflammatory diseases and to identify potential therapeutic targets

Medicine: The compound has shown promise in treating conditions such as myocardial ischemia-reperfusion injury, liver cirrhosis, and pulmonary fibrosis by reducing inflammation and protecting against tissue damage .

Industry: FR-167653 is being explored for its potential use in developing new anti-inflammatory drugs and therapies

Mécanisme D'action

FR-167653 exerce ses effets en inhibant sélectivement la MAPK p38, une enzyme clé de la voie de signalisation MAPK . Cette inhibition empêche la phosphorylation et l’activation des cibles en aval, conduisant à une réduction de la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l’interleukine 1 bêta . Les cibles moléculaires du composé comprennent la MAPK p38 et ses molécules de signalisation associées, qui jouent un rôle essentiel dans la réponse inflammatoire .

Comparaison Avec Des Composés Similaires

FR-167653 est unique dans son inhibition sélective de la MAPK p38, ce qui le distingue des autres inhibiteurs de cytokines. Les composés similaires comprennent :

SB203580 : Un autre inhibiteur de la MAPK p38, mais avec une sélectivité et une puissance différentes.

VX-702 :

BIRB 796 : Un inhibiteur puissant de la MAPK p38 avec un mécanisme d’action différent.

FR-167653 se distingue par son inhibition spécifique de la MAPK p38 et son efficacité démontrée dans divers modèles expérimentaux .

Propriétés

Numéro CAS |

145144-32-7 |

|---|---|

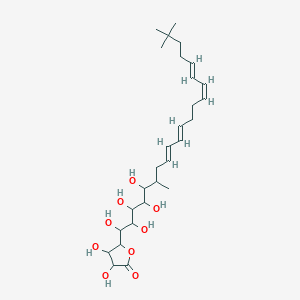

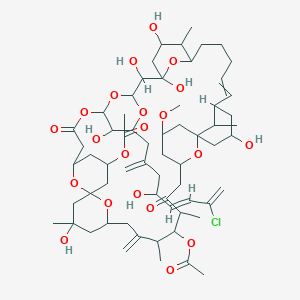

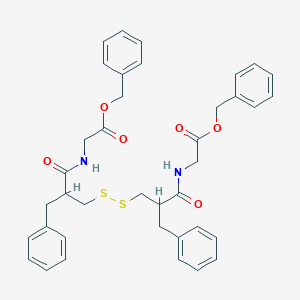

Formule moléculaire |

C28H46O9 |

Poids moléculaire |

526.7 g/mol |

Nom IUPAC |

3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20,20-trimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one |

InChI |

InChI=1S/C28H46O9/c1-18(16-14-12-10-8-6-5-7-9-11-13-15-17-28(2,3)4)19(29)20(30)21(31)22(32)23(33)26-24(34)25(35)27(36)37-26/h7-14,18-26,29-35H,5-6,15-17H2,1-4H3/b9-7-,10-8+,13-11+,14-12+ |

Clé InChI |

YHNIVBVCOOBXOO-FEECMKHQSA-N |

SMILES |

CC(CC=CC=CCCC=CC=CCCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |

SMILES isomérique |

CC(C/C=C/C=C/CC/C=C\C=C\CCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |

SMILES canonique |

CC(CC=CC=CCCC=CC=CCCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |

Synonymes |

utyrolactol A butyrolactol-A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)